N,N'-propane-1,2-diyldibenzenesulfonamide
Overview
Description
N,N’-propane-1,2-diyldibenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two benzenesulfonamide groups connected
Scientific Research Applications
Versatile Synthesis and Protection of Amines
N,N'-1,2-propanediyldibenzenesulfonamide and related compounds have demonstrated exceptional versatility in the synthesis and protection of amines. A study by Fukuyama, Jow, and Cheung (1995) highlighted the efficiency of nitrobenzenesulfonamides, derived from primary amines, in undergoing smooth alkylation to yield N-alkylated sulfonamides in nearly quantitative yields. These compounds can be readily deprotected, revealing secondary amines with high yields, showcasing their potential as valuable tools in organic synthesis T. Fukuyama, Chung-Kuang Jow, Mui Cheung, 1995.
Enhanced Electrophilic Cyanation Techniques
In the field of electrophilic cyanation, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as a benign cyanation reagent. Anbarasan, Neumann, and Beller (2011) developed a method for the synthesis of various benzonitriles from (hetero)aryl bromides, including those that are electronically diverse and sterically demanding. This approach facilitated the expeditious synthesis of pharmaceutical intermediates and demonstrated chemoselective monocyanation of dibromoarenes, underlining the compound's importance in medicinal chemistry and organic synthesis P. Anbarasan, H. Neumann, M. Beller, 2011.
Antimycobacterial Agent Development
Sulfonamides, including derivatives like N-Benzyl-2,4-dinitrobenzenesulfonamide, have been explored for their antimycobacterial properties. Malwal, Sriram, Yogeeswari, Konkimalla, and Chakrapani (2012) reported on the synthesis of 2,4-dinitrophenylsulfonamides with cysteine-activated SO₂ release profiles. These compounds, particularly N-Benzyl-2,4-dinitrobenzenesulfonamide, demonstrated significant potency against Mycobacterium tuberculosis, even surpassing that of the clinical agent isoniazid. Such findings suggest potential therapeutic applications in treating tuberculosis Satish R. Malwal, D. Sriram, P. Yogeeswari, V. B. Konkimalla, H. Chakrapani, 2012.
Properties
IUPAC Name |
N-[2-(benzenesulfonamido)propyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-13(17-23(20,21)15-10-6-3-7-11-15)12-16-22(18,19)14-8-4-2-5-9-14/h2-11,13,16-17H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAWTKFAEXVILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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